molecular formula C17H15FN2O2 B2604276 3-[1-(4-fluorophenyl)-2-nitroethyl]-2-methyl-1H-indole CAS No. 301313-22-4

3-[1-(4-fluorophenyl)-2-nitroethyl]-2-methyl-1H-indole

Cat. No.: B2604276
CAS No.: 301313-22-4
M. Wt: 298.317
InChI Key: VKTPDGFOVWPNEV-UHFFFAOYSA-N
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Description

3-[1-(4-fluorophenyl)-2-nitroethyl]-2-methyl-1H-indole is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This particular compound features a fluorophenyl group and a nitroethyl group attached to the indole core, making it a unique and potentially valuable molecule in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(4-fluorophenyl)-2-nitroethyl]-2-methyl-1H-indole typically involves multi-step organic reactions. One common method starts with the nitration of 4-fluoroacetophenone to introduce the nitro group. This is followed by a condensation reaction with 2-methylindole under acidic conditions to form the desired product. The reaction conditions often involve the use of strong acids like sulfuric acid or hydrochloric acid as catalysts and solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-[1-(4-fluorophenyl)-2-nitroethyl]-2-methyl-1H-indole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon, sodium borohydride, and lithium aluminum hydride.

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are often used in substitution reactions.

Major Products

    Oxidation: Oxidation of the methyl group can lead to the formation of a carboxylic acid derivative.

    Reduction: Reduction of the nitro group results in the corresponding amine.

    Substitution: Substitution reactions can introduce various functional groups onto the fluorophenyl ring, leading to a wide range of derivatives.

Scientific Research Applications

3-[1-(4-fluorophenyl)-2-nitroethyl]-2-methyl-1H-indole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: The compound can be used to investigate the biological activity of indole derivatives, including their potential as antimicrobial or anticancer agents.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as targeting specific receptors or enzymes.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[1-(4-fluorophenyl)-2-nitroethyl]-2-methyl-1H-indole depends on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The fluorophenyl group may enhance binding affinity to specific receptors or enzymes, influencing the compound’s biological activity. The indole core is known to interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    3-[1-(4-fluorophenyl)-2-nitroethyl]-1H-indole: Lacks the methyl group on the indole ring, which may affect its reactivity and biological activity.

    3-[1-(4-chlorophenyl)-2-nitroethyl]-2-methyl-1H-indole: The chlorine substituent may alter the compound’s electronic properties and reactivity compared to the fluorine substituent.

    3-[1-(4-fluorophenyl)-2-aminoethyl]-2-methyl-1H-indole: The amino group instead of the nitro group can significantly change the compound’s chemical and biological properties.

Uniqueness

3-[1-(4-fluorophenyl)-2-nitroethyl]-2-methyl-1H-indole is unique due to the combination of the fluorophenyl and nitroethyl groups attached to the indole core. This specific arrangement of functional groups can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-[1-(4-fluorophenyl)-2-nitroethyl]-2-methyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O2/c1-11-17(14-4-2-3-5-16(14)19-11)15(10-20(21)22)12-6-8-13(18)9-7-12/h2-9,15,19H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKTPDGFOVWPNEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C[N+](=O)[O-])C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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